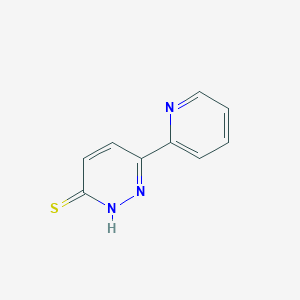

6-(Pyridin-2-yl)pyridazine-3-thiol

Descripción

Significance of Pyridazine (B1198779) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are fundamental to chemical research, particularly in the fields of medicinal chemistry and materials science. blumberginstitute.org Among these, nitrogen-containing six-membered aromatic rings like pyridine and pyridazine are ubiquitous and of profound importance.

Pyridine, a heterocycle with one nitrogen atom, is a crucial component in numerous natural products and synthetic compounds. chemijournal.com It serves as a vital pharmacophore and structural scaffold in drug development, with many approved medications featuring this ring system. chemijournal.com Its ability to engage in various biological interactions, including redox processes and receptor binding, has led to the development of pyridine derivatives with a wide range of therapeutic applications, notably in anticancer research where they can inhibit key targets such as kinases and various enzymes. chemijournal.com

The pyridazine ring, containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that distinguish it from other azines. nih.gov Characterized by weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, the pyridazine moiety is an increasingly attractive component in drug design. blumberginstitute.orgnih.gov Researchers have successfully used it as a bioisosteric replacement for phenyl rings to enhance molecular properties, such as reducing lipophilicity and minimizing inhibition of cytochrome P450 enzymes. nih.gov The recent approval of pyridazine-containing drugs by the FDA underscores the growing recognition of its value in creating novel therapeutics. nih.gov The combination of these two distinct heterocyclic systems in a single molecule offers a rich platform for chemical exploration. researchgate.net

The Unique Architectural and Electronic Features of Thiol-Substituted Pyridazine Systems

The introduction of a thiol (-SH) group onto the pyridazine framework, as seen in 6-(Pyridin-2-yl)pyridazine-3-thiol, imparts a distinct set of architectural and electronic characteristics. The thiol group is the sulfur analog of an alcohol's hydroxyl group, but with notable differences in reactivity and physical properties. wikipedia.org

One of the most significant features of 3-thiol substituted pyridazines is the existence of prototropic tautomerism. The compound can exist in equilibrium between the thiol form and the thione form, in this case, 6-(Pyridin-2-yl)pyridazine-3(2H)-thione. cymitquimica.com This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's chemical behavior and potential interactions.

Key Physicochemical Properties of Thiols vs. Alcohols:

| Property | Thiols (R-SH) | Alcohols (R-OH) | Implication |

|---|---|---|---|

| Acidity | More acidic | Less acidic | Thiols are more easily deprotonated to form thiolate anions, which are potent nucleophiles. wikipedia.org |

| Hydrogen Bonding | Weak | Strong | Thiols have lower boiling points and are less soluble in polar solvents compared to analogous alcohols. wikipedia.org |

| Bond Strength | Weaker S-H bond | Stronger O-H bond | The S-H bond is more readily cleaved, making thiols susceptible to oxidation and participation in radical reactions. wikipedia.org |

| Redox Chemistry | Readily oxidized to disulfides (R-S-S-R) | Oxidation is more complex | Provides a pathway for forming covalent linkages and dynamic chemical systems. wikipedia.org |

Interdisciplinary Research Opportunities for 6-(Pyridin-2-yl)pyridazine-3-thiol

The unique combination of a metal-coordinating pyridyl group, an electronically distinct pyridazine ring, and a reactive thiol function positions 6-(Pyridin-2-yl)pyridazine-3-thiol as a versatile platform for a multitude of interdisciplinary research applications.

Coordination Chemistry and Materials Science: The presence of multiple nitrogen atoms in the pyridyl and pyridazine rings makes this class of compounds excellent ligands for metal ions. Derivatives of 3,6-di(pyridin-2-yl)pyridazine (B2515594) are known to self-assemble with metal ions like copper(I) or silver(I) to form highly ordered supramolecular structures, such as [2x2] grid-like complexes. nih.gov The thiol group can also bind to metal ions or be used to anchor the molecule to metal surfaces, opening avenues in the development of functional nanomaterials, sensors, and catalysts. wikipedia.org

Medicinal Chemistry and Drug Discovery: The constituent heterocycles are well-established pharmacophores. chemijournal.comresearchgate.net The pyridazine ring offers favorable physicochemical properties for drug candidates, and the pyridyl-pyridazine scaffold has been explored for various biological activities. nih.govresearchgate.net The thiol group can act as a key interacting moiety with biological targets, such as the cysteine residues in enzyme active sites, or participate in the formation of disulfide bonds. This makes the compound a valuable starting point for designing novel inhibitors or therapeutic agents.

Organic Electronics and Photonics: The electron-deficient nature of the pyridazine core is a desirable trait for materials used in organic electronics. researchgate.net By modifying the substituents, the electronic and optical properties of pyridazine derivatives can be finely tuned. mdpi.com Research into related systems suggests potential applications as electron-transporting or hole-blocking materials in devices like organic light-emitting diodes (OLEDs). The push-pull electronic nature that can be established across the conjugated system makes it a candidate for studies in nonlinear optics. mdpi.com

Corrosion Inhibition: Molecules containing nitrogen and sulfur atoms are often effective corrosion inhibitors because these heteroatoms can coordinate to metal surfaces, forming a protective film. Research on related di(pyridin-2-yl)pyridazine derivatives has demonstrated their potential to inhibit the corrosion of mild steel in acidic environments, suggesting a similar potential application for thiol-functionalized analogues. researchgate.net

Propiedades

IUPAC Name |

3-pyridin-2-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGYAZVOIPRLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282614 | |

| Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005036-25-8 | |

| Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005036-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Pyridinyl)-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Pyridin 2 Yl Pyridazine 3 Thiol and Its Congeners

Retrosynthetic Analysis and Precursor Design for Pyridazine-Thiol Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules like 6-(pyridin-2-yl)pyridazine-3-thiol. advancechemjournal.com The primary disconnection points in the pyridazine (B1198779) ring often involve breaking the C-C and N-N bonds. A common retrosynthetic strategy for pyridazines involves disconnecting the ring to reveal a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. youtube.comorganic-chemistry.org This approach is foundational to many classical pyridazine syntheses.

Another key disconnection strategy involves a [4+2] cycloaddition, where the pyridazine ring is broken down into a four-atom and a two-atom component. mdpi.comnih.gov This retrosynthetic approach opens up possibilities for using Diels-Alder type reactions, particularly the inverse electron-demand Diels-Alder reaction, as a forward synthetic step. nih.govacs.orgoup.comresearchgate.netrsc.org

For the specific target, 6-(pyridin-2-yl)pyridazine-3-thiol, the pyridine (B92270) ring is typically introduced as a pre-formed substituent on one of the precursors. The thiol group is often introduced in the final steps of the synthesis, for instance, by the conversion of a corresponding pyridazinone or a halo-pyridazine derivative. researchgate.net

The design of precursors is therefore dictated by the chosen synthetic strategy. For a condensation approach, a key precursor would be a 1,4-dicarbonyl compound bearing a pyridin-2-yl substituent. For a cycloaddition strategy, precursors would include a substituted tetrazine and an appropriate dienophile, or a 1-azadiene and a suitable alkyne.

Cycloaddition Reactions in Pyridazine Synthesis

Cycloaddition reactions are highly efficient methods for constructing the pyridazine ring system, offering good control over regioselectivity and stereoselectivity. mdpi.comnih.gov

Inverse Electron-Demand Diels-Alder Reactions with 1,2,4,5-Tetrazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful and widely used method for the synthesis of pyridazines. nih.govacs.orgoup.comresearchgate.netrsc.org In this reaction, an electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene and reacts with an electron-rich dienophile. nih.gov The reaction proceeds through a [4+2] cycloaddition followed by the elimination of dinitrogen to form the aromatic pyridazine ring. oup.com

The substituents on the tetrazine and the dienophile play a crucial role in determining the reactivity and regioselectivity of the reaction. nih.govnih.gov A variety of dienophiles can be employed, including alkenes and alkynes, leading to the formation of dihydropyridazines or pyridazines, respectively. oup.com For the synthesis of 6-(pyridin-2-yl)pyridazine derivatives, a tetrazine bearing a pyridin-2-yl substituent would be a key intermediate. The choice of the dienophile would then determine the substitution pattern on the resulting pyridazine ring.

| Diene | Dienophile | Product | Reference |

| 1,2,4,5-Tetrazine | Alkyne | Pyridazine | oup.com |

| 3-Phenyl-1,2,4,5-tetrazine | Phenylacetylene | 3,4-Diphenylpyridazine | oup.com |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 4,4-dimethoxy-3-buten-2-one | Substituted 1,2-diazine | nih.gov |

Hetero-Diels-Alder Reaction Pathways

Hetero-Diels-Alder reactions provide another versatile route to pyridazine derivatives. organic-chemistry.orgacs.org In this approach, a 1-azadiene or a 1,2,3-triazine (B1214393) can serve as the diene component, reacting with a suitable dienophile. organic-chemistry.orgacs.orgrsc.org For instance, the reaction of 1,2,3-triazines with ynamines has been shown to produce substituted pyridazines with high regioselectivity. organic-chemistry.orgacs.org This method offers a metal-free and neutral reaction condition, making it an attractive synthetic strategy. organic-chemistry.orgacs.org The substituents on the triazine and the ynamine can be varied to access a wide range of pyridazine derivatives. organic-chemistry.org

Annulation and Ring-Closure Strategies for Pyridazine Scaffolds

Annulation and ring-closure reactions represent a classical yet effective approach for the synthesis of pyridazine rings from acyclic precursors. acs.orgnih.gov

Diaza-Wittig Reactions from 1,3-Diketones

The Diaza-Wittig reaction offers a method for the synthesis of pyridazines from 1,3-diketones. rsc.orgrsc.org This reaction involves the use of a phosphine (B1218219) reagent to facilitate the cyclization. rsc.org An organophosphorus-catalyzed version of the Diaza-Wittig reaction has been developed, allowing for the synthesis of substituted pyridazines from substrates containing a diazo functionality. rsc.orgrsc.org This catalytic approach provides good to excellent yields of pyridazine derivatives. rsc.orgrsc.org The traditional Wittig reaction itself is a powerful tool for forming carbon-carbon double bonds, which can be a key step in preparing precursors for cyclization. masterorganicchemistry.comyoutube.com

Condensation-Cyclization Sequences

The most traditional and straightforward method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative. youtube.comyoutube.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the corresponding aromatic pyridazine. organic-chemistry.org The required 1,4-dicarbonyl precursors can be synthesized through various methods, including the acylation of ketones. organic-chemistry.org This condensation-cyclization sequence is a robust and widely applicable method for the preparation of a diverse range of pyridazine derivatives. uminho.ptnih.gov

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 1,4-Dicarbonyl Compound | Hydrazine | Dihydropyridazine | organic-chemistry.org |

| Phenylazocyanothioacetamide | Malononitrile | Pyridinethione derivative | nih.gov |

| 1,3-Diketone | Hydrazine | Pyrazole (B372694) (related heterocycle) | organic-chemistry.org |

Approaches involving α-Diazo-β-ketoesters

The utilization of α-diazo-β-ketoesters represents a versatile strategy for the synthesis of various heterocyclic systems, including pyridazine derivatives. mdpi.comnih.gov While direct synthesis of 6-(pyridin-2-yl)pyridazine-3-thiol using this method is not extensively documented, the general principles can be applied. The core of this approach lies in the reaction of an α-diazo-β-ketoester with a suitable partner to form the pyridazine ring.

A plausible synthetic route could commence with the synthesis of a tailored α-diazo-β-ketoester incorporating a pyridin-2-yl moiety. For instance, the reaction of a β-ketoester bearing a pyridin-2-yl group with a diazo-transfer reagent, such as tosyl azide (B81097) or p-acetamidobenzenesulfonyl azide, would yield the desired α-diazo-β-ketoester. These diazo compounds are key intermediates due to their tunable reactivity. nih.gov

The subsequent step would involve the cyclization of this intermediate to form the pyridazine ring. This can often be achieved through reaction with a suitable binucleophile. For example, treatment with hydrazine or a hydrazine derivative could lead to the formation of a pyridazinone precursor. The reaction proceeds through a tandem sequence of reactions, potentially involving a Wolff rearrangement or a carbene insertion, followed by condensation and cyclization. The stereochemistry of the starting vinyldiazo precursor can have a pivotal impact on the success of the cyclization process. nih.gov

While this approach offers a pathway to the pyridazine core, the introduction of the thiol group at the 3-position would likely require a subsequent conversion step from the corresponding pyridazinone, as will be discussed in later sections.

Directed Thiolation and Thione Formation on Pyridazine Rings

The introduction of a thiol or thione functionality onto a pre-formed pyridazine ring is a common and effective strategy for the synthesis of compounds like 6-(pyridin-2-yl)pyridazine-3-thiol.

Nucleophilic Substitution Reactions with Sulfur Sources

One of the most direct methods for introducing a thiol group is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridazine ring with a sulfur nucleophile. Typically, a halogenated pyridazine, such as 3-chloro-6-(pyridin-2-yl)pyridazine, serves as the starting material. The electron-deficient nature of the pyridazine ring, further activated by the adjacent nitrogen atoms, facilitates nucleophilic attack. scribd.com

The reaction is generally carried out by treating the chloropyridazine derivative with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

| Reactant | Reagent | Product | Reference |

| 3-Chloro-6-(pyridin-2-yl)pyridazine | NaSH | 6-(Pyridin-2-yl)pyridazine-3-thiol | [Conceptual] |

| 3-Chloro-6-(pyridin-2-yl)pyridazine | Thiourea, then NaOH | 6-(Pyridin-2-yl)pyridazine-3-thiol | [Conceptual] |

Conversion of Pyridazinones to Pyridazine-3-thiol (B1598171) Derivatives

A widely employed and versatile method for the synthesis of pyridazine-3-thiols is the thionation of the corresponding pyridazin-3(2H)-ones. researchgate.net The precursor, 6-(pyridin-2-yl)pyridazin-3(2H)-one, can be synthesized through the condensation of a suitable 1,4-dicarbonyl compound with hydrazine. mdpi.com

The conversion of the pyridazinone to the pyridazine-3-thiol is typically achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are the most commonly used reagents for this transformation. The reaction involves the replacement of the carbonyl oxygen with a sulfur atom, leading to the formation of the thione tautomer, which exists in equilibrium with the thiol form.

| Starting Material | Thionating Agent | Product | Reference |

| 6-(Pyridin-2-yl)pyridazin-3(2H)-one | Lawesson's Reagent | 6-(Pyridin-2-yl)pyridazine-3-thiol | researchgate.net |

| 6-(Pyridin-2-yl)pyridazin-3(2H)-one | P₄S₁₀ | 6-(Pyridin-2-yl)pyridazine-3-thiol | researchgate.net |

This method is generally high-yielding and tolerates a wide range of functional groups, making it a preferred route for the synthesis of various pyridazine-3-thiol derivatives.

Functionalization and Derivatization Strategies of the Pyridine and Pyridazine Moieties

Further modification of the 6-(pyridin-2-yl)pyridazine-3-thiol scaffold can be achieved by introducing substituents at various positions on both the pyridine and pyridazine rings, as well as by modifying the pyridine nitrogen. These modifications are crucial for modulating the compound's physicochemical and biological properties.

Substituent Introduction at Peripheral Positions

The introduction of substituents onto the aromatic rings can be accomplished through various electrophilic and nucleophilic substitution reactions. For the pyridine ring, electrophilic substitution (e.g., nitration, halogenation) typically occurs at the 3- and 5-positions, although the directing effects of the pyridazine substituent need to be considered.

For the pyridazine ring, which is electron-deficient, nucleophilic aromatic substitution is the more common pathway for functionalization. acs.org Positions on the pyridazine ring that are activated for nucleophilic attack can be targeted for the introduction of various functional groups.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, can be employed to introduce aryl or other carbon-based substituents onto either ring, provided a suitable handle (e.g., a halogen) is present. mdpi.com

Modifications of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring offers a site for derivatization, which can significantly impact the compound's properties.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and can also influence its biological activity.

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated or arylated using appropriate electrophiles. For instance, reaction with an alkyl halide can lead to the formation of a pyridinium (B92312) salt. This quaternization of the nitrogen atom introduces a positive charge, which can enhance water solubility and alter the molecule's interaction with biological targets. nih.gov

These functionalization strategies provide a toolbox for the synthesis of a diverse library of 6-(pyridin-2-yl)pyridazine-3-thiol congeners with a wide range of potential applications.

Sustainable and Green Chemistry Approaches in Pyridazine-Thiol Synthesis

The pursuit of environmentally benign chemical processes has led to the development of several innovative strategies for the synthesis of pyridazine derivatives, including thiol-substituted analogues like 6-(pyridin-2-yl)pyridazine-3-thiol. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials compared to traditional synthetic methods. Key areas of advancement include the use of alternative energy sources, green solvents and catalysts, and efficient one-pot multicomponent reactions.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govnih.govamazonaws.com In the context of pyridazine synthesis, microwave irradiation has been successfully employed to accelerate cycloaddition reactions, which are fundamental steps in forming the pyridazine ring. nih.gov For instance, the synthesis of pyridazine derivatives that would typically require several days of refluxing can be completed within hours under superheated microwave conditions. nih.gov This efficiency stems from the direct and uniform heating of the reaction mixture, bypassing the limitations of conventional heating methods. amazonaws.com The synthesis of various heterocyclic compounds, including pyridazines and thiols, has been shown to be significantly more efficient under microwave irradiation, often improving yields by a considerable margin. amazonaws.comresearchgate.net

Similarly, ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been applied to the synthesis of various heterocyclic compounds, including pyridazines and their precursors. nih.govgrowingscience.comresearchgate.net Ultrasound irradiation can enhance reaction rates and yields, particularly in heterogeneous systems, by improving mass transfer and creating highly reactive intermediates. researchgate.netnih.gov The synthesis of pyridazinone derivatives, which can be precursors to pyridazine-thiols, has been achieved with high efficiency under ultrasonic irradiation. growingscience.com

Table 1: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis of Pyrimidine-2-thione Derivatives

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional Heating | 5.5 - 6.5 hours | 54 - 65 |

| 2 | Ultrasound Irradiation | 20 - 30 minutes | 73 - 82 |

| Data adapted from a study on the synthesis of dihydropyrimidine-2-thiones, demonstrating the significant advantages of ultrasound irradiation over conventional heating. researchgate.net |

Green Solvents and Catalysts

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and recyclable solvents.

Ionic Liquids: Imidazolium-based ionic liquids have been investigated as environmentally friendly reaction media for the synthesis of pyridazine derivatives. sioc-journal.cn These non-volatile solvents can act as both the solvent and the catalyst, simplifying the reaction setup. In certain Diels-Alder reactions to form pyridazines, the use of ionic liquids reduced the reaction time from 13 days to just 6 hours and increased the yield from 64.0% to 85.5% compared to conventional methods. sioc-journal.cn A significant advantage is the potential for recycling the ionic liquid for multiple reaction cycles without a noticeable decrease in product yield. sioc-journal.cn

Water and Polyethylene Glycol (PEG): Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Ultrasound-assisted synthesis of pyridazine derivatives has been successfully carried out in water, offering high yields through simple filtration of the product. nih.govgrowingscience.com Polyethylene glycol (PEG) has also been utilized as a green reaction medium for the catalyst-free, one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing its potential for broader applications in pyridine and pyridazine synthesis. researchgate.net

Green Catalysts: The use of heterogeneous and biocatalysts is another cornerstone of green synthesis. Chitosan, a naturally occurring biopolymer, has been employed as a heterogeneous basic biocatalyst in the microwave-assisted synthesis of novel thiazolyl-pyridazinediones. mdpi.com This approach combines the benefits of a renewable catalyst with an energy-efficient heating method. Similarly, the use of elemental sulfur and mild bases like Na2S for the synthesis of 1,3,4-thiadiazoles represents a move away from harsher, traditional sulfurizing reagents. nih.gov Such methodologies could potentially be adapted for the thionation of pyridazinone precursors to yield pyridazine-thiols.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.netmdpi.com Several green procedures for the synthesis of pyridine derivatives have been developed using one-pot, four-component reactions under microwave irradiation, achieving excellent yields in very short reaction times. nih.gov The principles of these MCRs can be extended to the synthesis of complex pyridazine structures, offering a more atom-economical and environmentally friendly route.

The application of these sustainable and green chemistry approaches to the synthesis of 6-(pyridin-2-yl)pyridazine-3-thiol holds significant promise for developing more efficient and ecologically responsible manufacturing processes. By integrating alternative energy sources, benign solvents and catalysts, and atom-economical reaction designs, the environmental impact of producing this and other valuable heterocyclic compounds can be substantially reduced.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Pyridazine Thiol Compounds

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic techniques are instrumental in probing the molecular architecture of compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their functional groups, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of pyridazine (B1198779) derivatives, ¹H and ¹³C NMR are routinely employed.

For instance, in the ¹H NMR spectrum of related pyridazine structures, specific chemical shifts and coupling constants can reveal the relative positions of protons on the pyridazine and pyridine (B92270) rings. The presence of tautomeric forms, such as the thiol-thione equilibrium in 6-(Pyridin-2-yl)pyridazine-3-thiol, can also be investigated using NMR. In some cases, the presence of both cis/trans conformers can be confirmed by the observation of double signals in the NMR spectrum. mdpi.com The analysis of related compounds, such as 2,6-bis(Benzimidazol-2'-yl)pyridine, has demonstrated that ¹H and ¹³C NMR spectra at various temperatures can elucidate the conformational dynamics and tautomeric equilibria in solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyridazine-type Compounds

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.51 | d | Pyridine-H |

| ¹H | 7.52-7.45 | m | Pyridine-H |

| ¹H | 7.03 | t | Pyridine-H |

| ¹³C | 171.2 | C=S (Thione) | |

| ¹³C | 157.7 | Pyridazine-C | |

| ¹³C | 152.1 | Pyridazine-C | |

| ¹³C | 136.3 | Pyridine-C |

Note: The data presented are representative and may vary depending on the solvent and specific derivative.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk For 6-(Pyridin-2-yl)pyridazine-3-thiol, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of a related thiol compound, 8-mercapto-N-(phenethyl)octanamide, shows a characteristic low-intensity S-H stretching band near 2558 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net Furthermore, the vibrational modes of the pyridazine ring itself can be identified, with characteristic bands for C-N and N-N stretching. researchgate.netliberty.edu For example, in pyridazine, C-H stretching vibrations have been observed at 3026, 3058, and 3086 cm⁻¹ in the FT-IR spectrum. researchgate.net The analysis of pyridazine products often reveals similar IR peaks across different derivatives, confirming a common structural backbone. liberty.edu

Table 2: Characteristic IR Absorption Frequencies for 6-(Pyridin-2-yl)pyridazine-3-thiol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2600-2550 | Weak | S-H stretch (thiol) |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretch |

| ~1300-1200 | Medium | C-N stretch |

Note: The presence and exact position of the S-H band can be indicative of the thiol-thione tautomeric equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com This method provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. mdpi.com

For a compound like 6-(Pyridin-2-yl)pyridazine-3-thiol (C₉H₇N₃S), HRMS would be used to confirm this exact molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. This is a critical step in the characterization of a newly synthesized compound, providing a high degree of confidence in its identity. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for 6-(Pyridin-2-yl)pyridazine-3-thiol

| Parameter | Value |

| Molecular Formula | C₉H₇N₃S |

| Calculated m/z [M+H]⁺ | 190.0433 |

| Observed m/z [M+H]⁺ | Within ± 5 ppm of calculated value |

Crystallographic Analysis of Solid-State Structures

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers a definitive three-dimensional picture of the molecule's arrangement in the solid state.

X-ray Diffraction Studies of 6-(Pyridin-2-yl)pyridazine-3-thiol and its Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. For 6-(Pyridin-2-yl)pyridazine-3-thiol, an X-ray crystal structure would reveal the bond lengths, bond angles, and torsional angles within the molecule. It would also provide unequivocal evidence for the dominant tautomeric form (thiol or thione) in the solid state and detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Studies on related structures, such as cocrystals of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, have demonstrated the power of X-ray diffraction in analyzing molecular conformation and the influence of intermolecular forces like hydrogen and halogen bonds. nih.gov

Table 4: Hypothetical Crystallographic Data for 6-(Pyridin-2-yl)pyridazine-3-thiol

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Z | 4 |

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of chemical compounds. Techniques such as Thin Layer Chromatography (TLC) and column chromatography are routinely used during and after synthesis. rsc.org

For a polar compound like 6-(Pyridin-2-yl)pyridazine-3-thiol, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for assessing its purity. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. youtube.com By carefully selecting the column and mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a suitable ion-pairing agent), one can achieve excellent separation of the target compound from any impurities or starting materials. trdizin.gov.tr The purity is then determined by the relative area of the main peak in the chromatogram.

The progress of chemical reactions involving pyridazine-thiol derivatives is often monitored by TLC, and the final products are purified using column chromatography on silica (B1680970) gel. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds like 6-(Pyridin-2-yl)pyridazine-3-thiol. In the context of pyridazine-thiol derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netnih.gov This technique utilizes a non-polar stationary phase and a polar mobile phase.

The purity of pyridazine and pyridine derivatives is often determined to be greater than 95% through HPLC analysis. researchgate.netacs.org For instance, in the synthesis of novel pyridine derivatives, an efficient isocratic RP-HPLC method was developed and validated according to ICH guidelines, confirming the procedure to be specific, accurate, and precise. researchgate.net The method involved an Agilent HPLC system and a mobile phase typically consisting of a mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid to improve peak shape. researchgate.net Detection is commonly carried out using a UV detector at a specific wavelength, for example, 220 nm. researchgate.net

The retention time in an HPLC chromatogram is a characteristic feature of a specific compound under a particular set of conditions. By comparing the retention time of the synthesized compound with that of a standard, its identity can be confirmed. The presence of additional peaks in the chromatogram indicates the presence of impurities, and the area of these peaks can be used to quantify their percentage in the sample.

In the analysis of thiol-containing compounds, HPLC methods can be adapted to specifically quantify free thiol groups and disulfide bonds. nih.gov This can be achieved by using a thiol-detecting reagent like 4,4'-dithiodipyridine (DTDP), which reacts with thiols to produce a chromophoric compound that can be detected by HPLC. nih.gov This approach is particularly useful for studying the reactivity of the thiol group in pyridazine-thiol compounds.

Detailed findings from HPLC analyses are often presented in tabular format, summarizing key parameters.

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine/Pyridazine Derivatives

| Parameter | Value | Reference |

| Instrument | Agilent HPLC Model | researchgate.net |

| Column | C18 (Reversed-Phase) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 220 nm or 326 nm | researchgate.netnih.gov |

| Purity Achieved | >95% | acs.org |

This table is a representative example based on typical HPLC methodologies for similar compounds and does not represent a specific analysis of 6-(Pyridin-2-yl)pyridazine-3-thiol.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. rsc.orgsigmaaldrich.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system (eluent). rsc.org

In the synthesis of pyridazine derivatives, TLC is routinely used to track the conversion of starting materials to products. acs.orgrsc.org For example, in the synthesis of 2,4,6-trisubstituted pyridines, the reaction was monitored by TLC to determine its completion. acs.org Aliquots of the reaction mixture are spotted on the TLC plate at different time intervals. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

The choice of eluent is critical for achieving good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for pyridazine compounds. acs.org The separated spots are visualized under UV light or by using a developing agent. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for preliminary identification.

Table 2: Representative TLC Data for Monitoring a Pyridazine Synthesis

| Compound | Rf Value | Eluent System | Visualization | Reference |

| Starting Material | 0.65 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | acs.orgrsc.org |

| 6-(Pyridin-2-yl)pyridazine-3-thiol | 0.30 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | acs.orgrsc.org |

| By-product | 0.45 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | acs.orgrsc.org |

This table is for illustrative purposes and the Rf values are hypothetical, demonstrating how TLC data might be presented.

TLC can also be used for a preliminary assessment of purity. The presence of multiple spots for a single sample suggests the presence of impurities. For more complex mixtures, two-dimensional TLC can be employed for better separation. While TLC is primarily a qualitative technique, it can be made semi-quantitative by comparing the size and intensity of the spots. For accurate quantitative analysis, however, techniques like HPLC are preferred. nih.gov

Coordination Chemistry of 6 Pyridin 2 Yl Pyridazine 3 Thiol As a Ligand

Ligand Design Principles and Coordination Motifs of Pyridazine-Thiol Systems

The design of ligands like 6-(Pyridin-2-yl)pyridazine-3-thiol is rooted in fundamental principles of coordination chemistry that aim to create molecules with specific binding preferences and the ability to assemble into desired supramolecular structures. The pyridazine-thiol framework is a prime example of a multi-functional ligand, offering a variety of potential coordination sites.

The key design elements at play in pyridazine-thiol systems include:

Heterocyclic Nitrogen Donors: The presence of both a pyridine (B92270) and a pyridazine (B1198779) ring offers multiple nitrogen atoms with lone pairs of electrons available for coordination to a metal center. The relative positions of these nitrogen atoms can allow for the formation of stable chelate rings.

Soft Sulfur Donor: The thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft donor atom. According to Hard-Soft Acid-Base (HSAB) theory, this sulfur atom will preferentially bind to soft metal ions like Ag(I), Cu(I), and Pd(II).

Tautomerism: The thiol group can exist in tautomeric equilibrium with a thione form (>C=S). The predominant form in solution and the one that participates in coordination can be influenced by the solvent, pH, and the nature of the metal ion.

Steric and Electronic Effects: Substituents on the pyridine or pyridazine rings can be used to fine-tune the steric hindrance around the coordination sites and modulate the electron density on the donor atoms. This, in turn, influences the stability and reactivity of the resulting metal complexes.

These design principles give rise to a variety of coordination motifs. In the case of 6-(Pyridin-2-yl)pyridazine-3-thiol, several possibilities can be envisioned based on studies of analogous compounds. These range from simple monodentate coordination through either a nitrogen or sulfur atom to more complex bidentate and tridentate chelation. Furthermore, the presence of multiple donor atoms opens up the possibility of the ligand acting as a bridge between two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers.

Chelation Modes and Metal-Ligand Interactions in Transition Metal Complexes

Role of Pyridine Nitrogen and Pyridazine Nitrogens in Coordination

The pyridine nitrogen and the two nitrogen atoms of the pyridazine ring are all potential coordination sites. The geometry of the ligand suggests that the pyridine nitrogen and the adjacent pyridazine nitrogen can act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal ion. This is a common coordination mode for ligands containing a 2-pyridyl-substituted heterocyclic ring. The second nitrogen atom of the pyridazine ring could potentially coordinate to another metal center, facilitating the formation of polynuclear structures. The basicity and, therefore, the donor strength of these nitrogen atoms can be influenced by the electronic effects of the rest of the molecule.

Thiolato Ligand Behavior and Sulfur-Metal Bonding Dynamics

Upon deprotonation, the thiol group becomes a potent sulfur donor. The thiolate functionality is known to form strong covalent bonds with a variety of transition metals. In the context of 6-(Pyridin-2-yl)pyridazine-3-thiol, the sulfur atom can participate in several bonding modes:

Monodentate Coordination: The thiolate can bind to a single metal ion.

Bridging Coordination: The sulfur atom can bridge two or more metal centers (μ₂-S or μ₃-S), a common feature in polynuclear complexes.

The dynamics of the sulfur-metal bond are also of interest. The flexibility of this bond can allow for fluxional behavior in solution and can play a role in the catalytic activity of the complex. The preference for sulfur coordination is often dictated by the nature of the metal ion, with softer metals showing a higher affinity for the soft thiolate donor.

Multidentate and Bridging Coordination Architectures

The combination of nitrogen and sulfur donor atoms allows 6-(Pyridin-2-yl)pyridazine-3-thiol to act as a multidentate ligand, leading to the formation of intricate coordination architectures. Based on related systems, several possibilities can be proposed:

Bidentate N,S-Chelation: The pyridine nitrogen and the thiolate sulfur could coordinate to the same metal center, forming a stable chelate ring. The size of this ring would depend on the conformation of the ligand.

Tridentate N,N',S-Chelation: It is conceivable that the pyridine nitrogen, one of the pyridazine nitrogens, and the thiolate sulfur could all bind to a single metal ion, acting as a tridentate ligand.

Bridging Ligand: As mentioned, both the pyridazine unit and the thiolate group can act as bridges between metal centers. This can lead to the formation of dinuclear, polynuclear, or even one-, two-, or three-dimensional coordination polymers. For instance, the pyridazine ring can bridge two metal centers in a μ-N,N' fashion, while the thiolate can simultaneously bridge the same or different metal ions.

The ultimate coordination architecture will be a result of a delicate balance of factors including the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination geometry, the counter-ion, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridazine-thiol ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.

Preparation of Mono- and Polynuclear Metal Complexes

The preparation of either mononuclear or polynuclear complexes can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Mononuclear Complexes: The synthesis of mononuclear complexes typically involves reacting the ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal ratio. The use of metal precursors that already have some coordination sites blocked by other ligands can also favor the formation of mononuclear species. For example, reacting 6-(Pyridin-2-yl)pyridazine-3-thiol with a metal dihalide in a suitable solvent could potentially yield a complex of the type [M(L)₂X₂], where L is the pyridazine-thiol ligand and X is a halide.

Polynuclear Complexes: The formation of polynuclear complexes is often favored when using a lower ligand-to-metal ratio, which encourages the ligand to bridge multiple metal centers. The choice of metal ion and counter-anion can also play a crucial role. For instance, the reaction of a related pyridazine-containing ligand with copper(II) salts in the presence of hydroxo or carboxylato co-ligands has been shown to produce binuclear, tetranuclear, and even pentanuclear copper clusters. mdpi.com Similarly, reactions of pyridyl-thiolate ligands with ruthenium carbonyl clusters have yielded hexaruthenium clusters with complex bridging modes. unioviedo.es

A general synthetic route for a dinuclear complex might involve reacting the ligand with a metal salt in a 1:1 ratio, where the ligand acts as a bridge.

Table 1: Representative Synthetic Methods for Metal Complexes with Analogous Pyridazine-Thiol Ligands

| Metal Ion | Ligand System | Reaction Conditions | Product Type | Reference |

| Copper(II) | Pyridazine and carboxylate | Aqueous solution, room temp. | Polynuclear clusters | mdpi.com |

| Ruthenium(0) | 2-Mercaptopyridine | THF, reflux | Hexanuclear cluster | unioviedo.es |

| Palladium(II) | Pyridine-2-thiol | Acetonitrile (B52724)/Methanol | Dinuclear complex | researchgate.net |

Table 2: Illustrative Spectroscopic Data for a Hypothetical Mononuclear Complex of 6-(Pyridin-2-yl)pyridazine-3-thiol

| Technique | Feature | Expected Observation |

| FT-IR | ν(C=N) (pyridine) | Shift to higher or lower frequency upon coordination |

| FT-IR | ν(N-N) (pyridazine) | Shift upon coordination |

| FT-IR | ν(C=S) (thione) | Disappearance if deprotonated to thiolate |

| ¹H NMR | Pyridine protons | Shift in chemical shifts upon coordination |

| ¹H NMR | Pyridazine protons | Shift in chemical shifts upon coordination |

| UV-Vis | Electronic transitions | Metal-to-ligand charge transfer (MLCT) bands |

While the coordination chemistry of 6-(Pyridin-2-yl)pyridazine-3-thiol itself remains a fertile ground for future research, the principles of ligand design and the behavior of analogous systems provide a clear roadmap for what to expect. The interplay of its multiple donor sites promises a rich and diverse range of coordination compounds with potentially interesting structural, electronic, and catalytic properties.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. When these structures are crystalline and porous, they are classified as Metal-Organic Frameworks (MOFs). The ligand 6-(Pyridin-2-yl)pyridazine-3-thiol is an excellent candidate for the synthesis of such materials due to its ability to connect metal ions in multiple dimensions.

The pyridyl and pyridazinyl nitrogen atoms can coordinate to metal centers, acting as nodes in the framework. The thiol group can either coordinate directly to a metal ion or be deprotonated to form a thiolate, which can also act as a bridging ligand. This versatility in coordination modes allows for the formation of a variety of network topologies. For instance, pyridazine-based ligands have been successfully used in the synthesis of MOFs. researchgate.net The combination of different coordinating groups within the same ligand, as seen in 6-(Pyridin-2-yl)pyridazine-3-thiol, can lead to the formation of heterometallic or mixed-ligand MOFs with tunable properties. nih.gov

The table below illustrates potential metal ions that could be used to form coordination polymers and MOFs with 6-(Pyridin-2-yl)pyridazine-3-thiol, based on known interactions with similar ligands.

| Metal Ion | Potential Coordination Geometry | Potential Application of Resulting Polymer/MOF |

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Gas Storage |

| Copper(II) | Square Planar, Octahedral | Catalysis, Sensing |

| Cadmium(II) | Octahedral | Luminescence, Anion Exchange |

| Silver(I) | Linear, Trigonal Planar | Antimicrobial Materials |

| Iron(II/III) | Octahedral | Magnetic Materials, Catalysis |

Influence of Ligand Stereoelectronic Properties on Complex Formation and Stability

The stability and structure of metal complexes are heavily influenced by the stereoelectronic properties of the ligands. For 6-(Pyridin-2-yl)pyridazine-3-thiol, these properties are a composite of the pyridine, pyridazine, and thiol moieties.

The pyridine ring is a good σ-donor and a modest π-acceptor. The pyridazine ring, with its two adjacent nitrogen atoms, is a weaker σ-donor than pyridine but can act as a π-acceptor. The electronic properties of these rings can be further tuned by substituents. The thiol group, particularly in its deprotonated thiolate form, is a strong σ- and π-donor.

Catalytic Applications of Metal Complexes Derived from Pyridazine-Thiol Ligands

Metal complexes containing pyridazine and thiol functionalities have shown promise in various catalytic applications. The unique electronic and steric environment provided by ligands like 6-(Pyridin-2-yl)pyridazine-3-thiol can lead to the development of highly active and selective catalysts.

Exploration in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of 6-(Pyridin-2-yl)pyridazine-3-thiol could be soluble in organic solvents, making them suitable for a range of organic transformations. For instance, palladium(II) complexes with pyridine ligands have demonstrated high catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The presence of a thiol group could further enhance catalytic activity or provide a new reaction pathway. The combination of a soft sulfur donor and harder nitrogen donors can be beneficial for catalytic cycles that involve changes in the metal's oxidation state.

The table below outlines potential homogeneous catalytic applications for metal complexes of 6-(Pyridin-2-yl)pyridazine-3-thiol.

| Catalytic Reaction | Potential Metal Center | Role of the Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Stabilizing the metal center, influencing reductive elimination |

| Oxidation Reactions | Copper, Iron | Modulating the redox potential of the metal |

| Hydrogenation Reactions | Rhodium, Ruthenium | Creating a specific coordination sphere for substrate activation |

Role in Heterogeneous Catalytic Systems

Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. MOFs and coordination polymers derived from 6-(Pyridin-2-yl)pyridazine-3-thiol can serve as excellent platforms for heterogeneous catalysis. The porous nature of these materials can allow for the diffusion of reactants to the active metal centers within the framework.

The ligand itself can play an active role in catalysis. For example, the basic nitrogen sites on the pyridine and pyridazine rings could act as co-catalysts. Furthermore, the thiol group can be used to anchor the catalytic species onto a solid support, creating a robust and reusable heterogeneous catalyst. The modification of catalyst surfaces with thiol-containing molecules has been shown to enhance the performance of catalysts in reactions such as CO2 electroreduction. mdpi.com

Theoretical and Computational Investigations of 6 Pyridin 2 Yl Pyridazine 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(Pyridin-2-yl)pyridazine-3-thiol. These methods provide deep insights into the electron distribution, orbital energies, and reactivity of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the ground state electronic properties of molecular systems. For pyridazine (B1198779) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine key characteristics. researchgate.net These calculations typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. In pyridazine derivatives, the nitrogen atoms of the pyridazine and pyridine (B92270) rings, along with the sulfur atom of the thiol group, are typically identified as nucleophilic sites (electron-rich), while the hydrogen atoms are electrophilic (electron-deficient). These insights are crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Typical Findings in Pyridazine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | The presence of heteroatoms like nitrogen and sulfur generally leads to a higher HOMO energy compared to their carbocyclic analogs. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | The electron-deficient nature of the pyridazine ring contributes to a lower LUMO energy. |

| HOMO-LUMO Gap (ΔE) | The difference in energy between the HOMO and LUMO; an indicator of chemical reactivity. | The magnitude of the gap influences the molecule's stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface; indicates charge distribution. | Negative potential is typically localized around the nitrogen and sulfur atoms, indicating nucleophilic centers. |

Ab Initio Methods for Electronic Excitation Analysis

While DFT is excellent for ground state properties, ab initio methods like Time-Dependent Density Functional Theory (TD-DFT) are utilized to study the electronic excited states of molecules. These calculations can predict the absorption spectra (UV-Vis) of the compound, providing information about the electronic transitions between different molecular orbitals. For similar pyridazine systems, TD-DFT calculations have been used to correlate theoretical absorption spectra with experimental data, offering insights into the nature of the electronic excitations. aip.org The transitions often involve the promotion of an electron from a π orbital to a π* orbital (π → π* transitions) or from a non-bonding orbital to a π* orbital (n → π* transitions), which are characteristic of heterocyclic aromatic compounds.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Flexibility

The three-dimensional structure and flexibility of 6-(Pyridin-2-yl)pyridazine-3-thiol are key to its function and interactions. The linkage between the pyridine and pyridazine rings allows for a degree of rotational freedom, leading to different possible conformations. Molecular modeling techniques can be used to identify the most stable conformers.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and flexibility of the molecule over time. By simulating the atomic motions, MD can reveal the accessible conformations and the energy barriers between them. For related pyridazine derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes, demonstrating the importance of conformational flexibility in molecular recognition processes.

In Silico Prediction of Molecular Interactions and Ligand Binding Energetics

Understanding how 6-(Pyridin-2-yl)pyridazine-3-thiol interacts with biological macromolecules is crucial for potential applications in drug discovery. In silico methods, such as molecular docking, are used to predict the binding mode and affinity of a ligand to a protein's active site. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For instance, studies on other pyridazine derivatives have utilized molecular docking to predict their binding to specific enzymes, providing a rationale for their observed biological activity. chemdict.com The binding energy, calculated from these simulations, offers a quantitative measure of the binding affinity.

Analysis of Aromaticity, Electronic Delocalization, and Tautomerism within the Heterocyclic System

The pyridyl and pyridazine rings in 6-(Pyridin-2-yl)pyridazine-3-thiol are aromatic, a property that contributes significantly to the molecule's stability and electronic characteristics. The π-electrons are delocalized across these rings, which can be analyzed using computational methods that quantify aromaticity, such as nucleus-independent chemical shift (NICS) calculations. The delocalization of electrons is a key factor in the molecule's chemical behavior and its ability to participate in π-stacking interactions. wikipedia.org

A critical aspect of this molecule is the potential for tautomerism. The pyridazine-3-thiol (B1598171) moiety can exist in two tautomeric forms: the thiol form (pyridazine-3-thiol) and the thione form (pyridazine-3(2H)-thione).

Computational studies on related pyridazin-3-thione systems have shown that the thione form is generally the more stable tautomer. cymitquimica.commdpi.com The relative stability of these tautomers can be influenced by the solvent and the presence of other substituents on the pyridazine ring. The position of the tautomeric equilibrium is important as the two forms have different hydrogen bonding capabilities and electronic properties, which can affect their biological activity and interactions. Research on 6-(2-pyrrolyl)pyridazin-3-thione indicated that the introduction of a π-electron-rich pyrrolyl group can shift the equilibrium towards the thiol form. cymitquimica.com

Structure-Property Relationships from Computational Data and Predictive Modeling

By integrating the data from various computational methods, it is possible to establish structure-property relationships. These relationships are essential for understanding how modifications to the molecular structure of 6-(Pyridin-2-yl)pyridazine-3-thiol would affect its properties. For example, by systematically changing substituents on the pyridine or pyridazine rings in silico, one can predict the resulting changes in electronic properties, reactivity, and potential biological activity.

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be developed based on the computational data. These models use statistical methods to correlate molecular descriptors (derived from computational chemistry) with observed properties, enabling the prediction of the properties of new, unsynthesized derivatives.

Mechanistic in Vitro Investigations of Biological Activities of 6 Pyridin 2 Yl Pyridazine 3 Thiol and Analogs

Elucidation of Molecular Targets and Biological Pathways

The biological effects of small molecules are intrinsically linked to their interactions with macromolecular targets within a biological system. Understanding these interactions at a molecular level is crucial for drug discovery and development. In vitro studies provide a controlled environment to dissect these complex processes.

Enzyme Inhibition Mechanism Studies and Kinetic Analysis

While specific enzyme inhibition studies for 6-(Pyridin-2-yl)pyridazine-3-thiol are not extensively documented in publicly available literature, research on analogous pyridazine (B1198779) structures has revealed significant enzyme inhibitory potential. A notable area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.

For instance, certain pyrazole (B372694)–pyridazine hybrids have been designed and synthesized as selective COX-2 inhibitors. nih.gov In vitro COX-1 and COX-2 inhibition assays, typically conducted using solid-phase ELISA, are employed to determine the concentration of the compound that produces 50% inhibition (IC50). nih.gov These studies have demonstrated that some pyridazine derivatives exhibit potent and selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov The kinetic analysis of such inhibition can further elucidate the mechanism, whether it be competitive, non-competitive, or uncompetitive, by analyzing the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations.

Another class of enzymes targeted by pyridazine analogs is the cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The pyridazine scaffold has been identified as a promising foundation for the development of CDK inhibitors.

Receptor Modulation and Binding Site Analysis through In Vitro Assays

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological pathways. In vitro receptor binding assays are instrumental in identifying and characterizing these interactions. nih.gov These assays typically involve the use of a radiolabeled ligand that has a known high affinity for the target receptor. By measuring the displacement of the radioligand by the test compound, one can determine the test compound's affinity for the receptor, often expressed as an IC50 value or an equilibrium dissociation constant (Kd). nih.gov

Furthermore, analogs of 6-(Pyridin-2-yl)pyridazine-3-thiol have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These studies involve systematic SAR to balance pharmacological potency with pharmacokinetic properties. nih.gov

Protein-Ligand Interaction Dynamics and Specificity

Understanding the precise interactions between a ligand and its protein target is crucial for rational drug design. mdpi.commdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and analyzing these interactions at an atomic level. nih.gov These methods can predict the binding mode of a ligand within the active site of a protein and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity and specificity. nih.govresearchgate.net

The pyridazine ring itself possesses features that are conducive to strong protein-ligand interactions. Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. nih.gov The sulfur atom in 6-(Pyridin-2-yl)pyridazine-3-thiol can also play a role in binding, potentially forming interactions with specific residues.

While specific protein-ligand interaction studies for 6-(Pyridin-2-yl)pyridazine-3-thiol are not detailed in the available literature, the principles of such interactions are well-established. For example, in the context of enzyme inhibition, understanding how a pyridazine derivative fits into the active site of an enzyme like COX-2 can explain its inhibitory activity and selectivity. nih.gov

In Vitro Antimicrobial Action Mechanisms

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Bacterial Growth Inhibition Studies and Cellular Target Identification

In vitro studies to determine the antibacterial activity of a compound typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

While direct studies on the bacterial growth inhibition mechanism of 6-(Pyridin-2-yl)pyridazine-3-thiol are limited, research on related pyridyl disulfides, which share a similar reactive thiol moiety, offers insights into potential mechanisms. These compounds are thought to mimic the action of allicin, the active component of garlic, by inducing thiol stress in bacteria. nih.gov This involves the S-allylmercapto modification of protein cysteines, leading to a disruption of protein function and ultimately inhibiting bacterial growth. nih.gov The inhibition of fatty acid biosynthesis is also considered a primary mechanism of growth inhibition in bacteria by such compounds. nih.gov

The pyridazine scaffold itself has been incorporated into various structures exhibiting antibacterial properties. For instance, a series of 6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-ones have been synthesized and evaluated for their in vitro antibacterial activities. ptfarm.pl

Fungal Growth Inhibition Studies and Antifungal Pathway Interference

Similar to antibacterial studies, the in vitro antifungal activity of a compound is assessed by its ability to inhibit the growth of various fungal species. Several pyridazine derivatives have demonstrated significant antifungal properties.

For example, a series of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives have been synthesized and shown to display good antifungal activities against pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.netnih.gov The mechanism of action is believed to involve the interference with essential fungal pathways. Although a definitive structure-activity relationship can be complex to establish, the incorporation of different substituents on the pyridazine ring can significantly influence the antifungal potency. researchgate.net

The thiol group in 6-(Pyridin-2-yl)pyridazine-3-thiol could also contribute to its potential antifungal activity, possibly through mechanisms similar to those observed in bacteria, such as the disruption of essential enzymatic functions through interaction with cysteine residues.

Investigation of Antitubercular Mechanisms (e.g., M. tuberculosis H37Rv)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Pyridazine derivatives have been identified as a promising class of compounds in this pursuit. While specific mechanistic studies on 6-(pyridin-2-yl)pyridazine-3-thiol against M. tuberculosis H37Rv are not extensively documented, research on analogous structures provides valuable insights into potential modes of action.

A series of novel pyridazine derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, with some compounds demonstrating moderate activity against M. tuberculosis. tandfonline.comnih.gov The structure-activity relationship (SAR) studies of these derivatives are crucial in optimizing the antitubercular potency of this chemical class. For instance, certain substitutions on the pyridazine ring have been shown to enhance activity.

Furthermore, related heterocyclic structures such as 2-pyrazolylpyrimidinones, which share a similar nitrogen-containing heterocyclic core, have been investigated for their antitubercular properties. koreascience.kr Phenotypic screening of a compound library identified these structures as having a novel mechanism of action and being bactericidal against replicating Mtb. koreascience.kr It has been hypothesized that some of these compounds may act by chelating iron, an essential metal for Mtb survival. koreascience.kr Specifically, the pyrimidinone carbonyl and the nitrogen at the 2-position of the pyrazole ring are thought to be involved in this chelation. koreascience.kr Given the structural similarities, it is plausible that 6-(pyridin-2-yl)pyridazine-3-thiol could exert its potential antitubercular effects through a similar mechanism, although this requires experimental validation.

In Vitro Antiviral Action Mechanisms and Viral Replication Cycle Interference

The broad-spectrum antiviral potential of pyridine (B92270) and pyridazine-containing heterocycles has been a subject of significant research. researchgate.netnih.gov These compounds have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). researchgate.net The mechanisms underlying their antiviral action are diverse and often target specific stages of the viral replication cycle.

Derivatives of the pyridazine scaffold have been shown to interfere with viral replication through various mechanisms, including:

Inhibition of Viral Enzymes: This includes the inhibition of reverse transcriptase (RT), viral polymerases, and RNase H activity. researchgate.net For example, certain pyridazine C-nucleoside analogs have been shown to inhibit influenza A polymerase. nih.gov

Interference with Viral Entry and Maturation: Some compounds act by inhibiting viral maturation or post-integrational events. researchgate.net

Modulation of Host Cell Factors: The antiviral effect can also be mediated through the inhibition of host cell kinases like Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK), or by interfering with cellular signaling pathways such as the NF-κB pathway. researchgate.net

Inhibition of Viral Replication: A general inhibition of DNA and RNA replication, gene expression, and protein synthesis has also been observed. researchgate.net

Specifically, studies on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives, which are structurally related to 6-(pyridin-2-yl)pyridazine-3-thiol, have shown potent inhibitory activity against the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.govnih.gov This suggests that the pyridazine core can serve as a scaffold for the development of effective antiviral agents. While the precise mechanism of how 6-(pyridin-2-yl)pyridazine-3-thiol might interfere with the viral replication cycle is yet to be elucidated, the existing data on its analogs point towards a multifactorial mode of action involving both viral and host cell targets.

In Vitro Anticancer Action Mechanisms

The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with significant anticancer activity. nih.govnih.gov Research into pyridazine derivatives has revealed their potential to combat cancer through various mechanisms, including the induction of apoptosis and modulation of the cell cycle.

A key strategy in cancer chemotherapy is to induce programmed cell death, or apoptosis, in tumor cells. Several studies have demonstrated the pro-apoptotic effects of pyridazine derivatives in various cancer cell lines.

For instance, a study on pyrazolo[3,4-d]pyridazine derivatives in A549 lung cancer cells showed a significant increase in apoptosis upon treatment. nih.gov Mechanistically, this was associated with a notable overexpression of the pro-apoptotic protein Bax and the effector caspase-3, alongside a significant downregulation of the anti-apoptotic protein Bcl-2. nih.gov This disruption of the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis. The study also observed an upregulation of the tumor suppressor gene p53. nih.gov

Similarly, investigations into 3,6-disubstituted pyridazines have shown their ability to induce both early and late-stage apoptosis in breast cancer cell lines. nih.gov The thiol group, present in 6-(pyridin-2-yl)pyridazine-3-thiol, is also known to play a role in cellular redox status and can be a marker for apoptosis. cu.edu.eg

The antiproliferative activity of 3-allylthio-6-(mono or disubstituted)aminopyridazines has been demonstrated against a panel of human cancer cell lines, including lung, liver, prostate, colon, and cervical cancer cells, with some compounds showing higher potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Table 1: Apoptotic Effects of a Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) in A549 Lung Cancer Cells nih.gov

| Apoptotic Regulator | Fold Change in Expression |

| Caspase-3 | 7.19 |

| Bax | 7.28 |

| p53 | 5.08 |

| Bcl-2 | 0.22 |

In addition to inducing apoptosis, pyridazine derivatives have been shown to interfere with the cancer cell cycle, a tightly regulated process that, when dysregulated, leads to uncontrolled proliferation.

Studies on 3,6-disubstituted pyridazines have revealed their capacity to cause cell cycle arrest in breast cancer cells. nih.gov Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been found to induce Sub G1 and G2/M cell cycle arrest in lung cancer cells. nih.gov Cell cycle progression is driven by cyclin-dependent kinases (CDKs), and their inhibition is a key therapeutic strategy in cancer. Some pyridazine analogs have been identified as potent inhibitors of CDK2. nih.gov

The disruption of key signaling pathways is another mechanism through which pyridazine compounds exert their anticancer effects. The pyridazine scaffold is a core component of inhibitors targeting various biological processes involved in cancer, such as aberrant tumor metabolism and cell signal transduction. nih.gov

Table 2: Effect of Pyridazine Analogs (11l and 11m) on Cell Cycle Distribution in T-47D Breast Cancer Cells nih.gov

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 65.2 | 25.1 | 9.7 |

| Compound 11l | 55.4 | 30.2 | 14.4 |

| Compound 11m | 48.9 | 35.8 | 15.3 |

Mechanistic Basis of Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Pyridazine derivatives have demonstrated both anti-inflammatory and antioxidant properties in various in vitro and in vivo models. researchgate.netmdpi.com